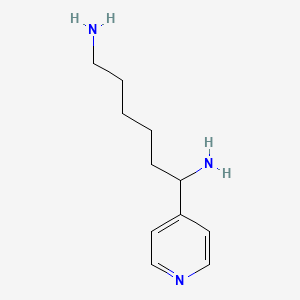
1-Pyridin-4-yl-hexane-1,6-diamine
Overview
Description
“1-Pyridin-4-yl-hexane-1,6-diamine” is a chemical compound . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecule contains a total of 33 bonds: 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
The molecular formula of “1-Pyridin-4-yl-hexane-1,6-diamine” is C11H19N3. Its molecular weight is 193.29 g/mol.Scientific Research Applications
Novel Polyimides and Chemosensors
- Synthesis of Poly(pyridine−imide) : A diamine containing a pyridine heterocyclic group was synthesized and used to create poly(pyridine−imide) with good solubility, thermal stability, and electrical properties. This material could be cast into films with high tensile strength and modulus, demonstrating potential for electrical and mechanical applications (Liaw et al., 2007).
- Fluorescent Poly(pyridine-imide) Acid Chemosensor : A novel diamine with heterocyclic pyridine was synthesized and used in preparing a poly(pyridine-imide) that acts as an "off–on" fluorescent switcher for acids, suggesting its use as a chemosensor (Wang et al., 2008).
Metal Complexation and Coordination Chemistry
- Metal Complexation : Compounds resembling 1-Pyridin-4-yl-hexane-1,6-diamine have been used to chelate metals like Ag(I), demonstrating the ability to generate structures held together by coordinative interactions and hydrogen bonds. This capability is crucial for constructing crystalline materials with desired properties (Duong et al., 2011).
- Linear Metal String Complexes : Research on pyrazine-modulated ligands, which share structural features with 1-Pyridin-4-yl-hexane-1,6-diamine, led to the synthesis of linear metal string complexes. These complexes show unique magnetic and electrochemical properties, indicating potential for advanced functional materials development (Wang et al., 2007).
Environmental and Catalytic Applications
- Photocatalytic Degradation : Pyridine compounds, related to 1-Pyridin-4-yl-hexane-1,6-diamine, have been studied for their rapid degradation in water via TiO2 photocatalysis. This research points to potential environmental applications, such as the removal of toxic chemicals from water (Maillard-Dupuy et al., 1994).
Ion Sensing and Supramolecular Structures
- Ion-sensing Properties : Studies on dehydro[m]pyrido[n]annulenes, which are structurally related to 1-Pyridin-4-yl-hexane-1,6-diamine, have revealed their potential as luminescent chromophores for ion sensing. These compounds exhibit specific color patterns upon interaction with various ions, highlighting their applications in the construction of ion-sensory systems (Baxter et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-pyridin-4-ylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-7-3-1-2-4-11(13)10-5-8-14-9-6-10/h5-6,8-9,11H,1-4,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDWCHJVDAPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587656 | |
| Record name | 1-(Pyridin-4-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)hexane-1,6-diamine | |
CAS RN |
904813-64-5 | |
| Record name | 1-(Pyridin-4-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



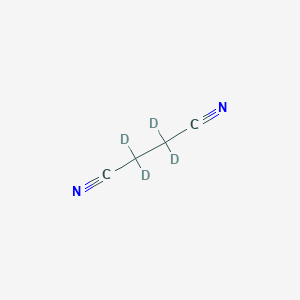
![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)
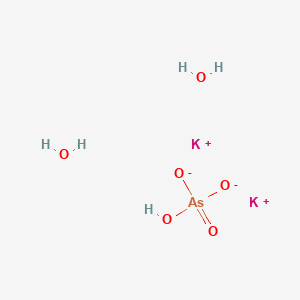
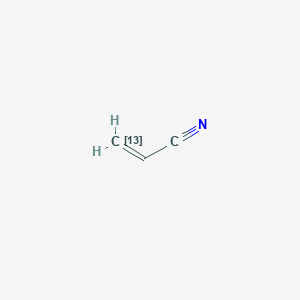
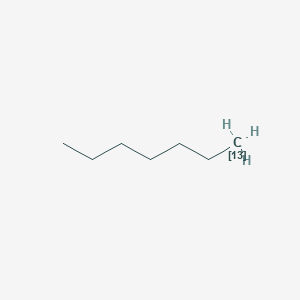
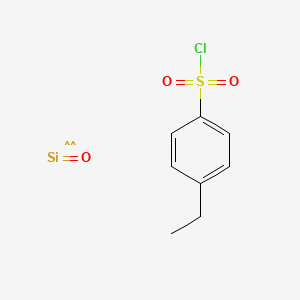
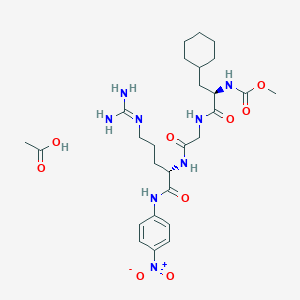
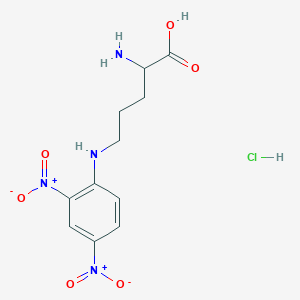
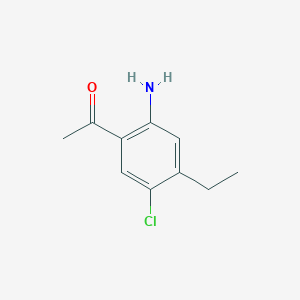

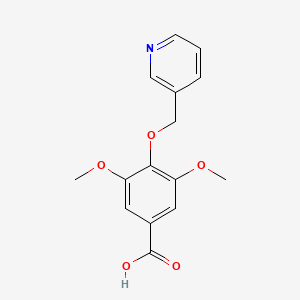
![1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol](/img/structure/B1627141.png)

![4-[(Prop-2-en-1-yl)amino]oxane-4-carboxylic acid](/img/structure/B1627143.png)